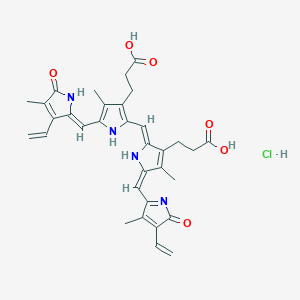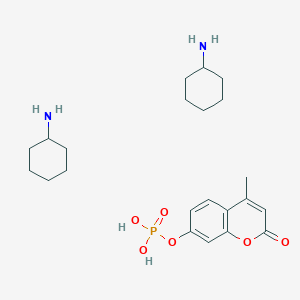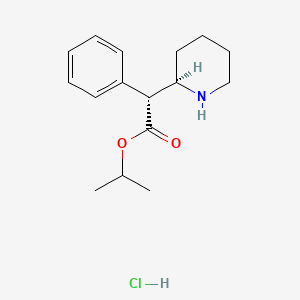![molecular formula C19H24F6N2O5 B593648 Flecainid-d4-Acetat [bis(2,2,2-Trifluorethoxy-1,1-d2)] CAS No. 1276197-21-7](/img/new.no-structure.jpg)
Flecainid-d4-Acetat [bis(2,2,2-Trifluorethoxy-1,1-d2)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is a deuterated form of Flecainide acetate, a Class I anti-arrhythmic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Flecainide, as the deuterium atoms can provide more detailed insights through various analytical techniques .
Wissenschaftliche Forschungsanwendungen
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry to study the fragmentation patterns of Flecainide.
Biology: The compound helps in understanding the metabolic pathways of Flecainide in biological systems.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Flecainide.
Wirkmechanismus
Target of Action
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is a deuterated version of Flecainide Acetate . The primary targets of Flecainide are the voltage-gated sodium channels in the heart . These channels play a crucial role in the initiation and propagation of action potentials in cardiac cells, which are essential for heart rhythm .
Mode of Action
Flecainide works by blocking the sodium channels, thereby slowing the rapid influx of sodium ions during the depolarization phase of the action potential . This results in a decrease in the rate of rise of the action potential, which can delay conduction in the heart, particularly in cells that are depolarized or partially depolarized .
Biochemical Pathways
By blocking sodium channels, Flecainide affects the electrical conduction pathways in the heart. It slows conduction in the atria, ventricles, and His-Purkinje system . The drug also prolongs the refractory period of the atria, ventricles, and His-Purkinje system, which can help prevent the re-entry of electrical impulses, a common cause of certain types of arrhythmias .
Result of Action
The molecular and cellular effects of Flecainide’s action result in a slowed heart rate and restoration of normal rhythm . By blocking the sodium channels and slowing electrical conduction, the drug can help prevent abnormal electrical signals that cause arrhythmias .
Vorbereitungsmethoden
The synthesis of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] involves the incorporation of deuterium atoms into the Flecainide acetate molecule. The synthetic route typically starts with the preparation of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Vergleich Mit ähnlichen Verbindungen
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] can be compared with other deuterated anti-arrhythmic agents such as:
Encainide-d4 Acetate: Another deuterated Class I anti-arrhythmic agent with similar applications in research.
Propafenone-d4 Acetate: Used for studying the pharmacokinetics and metabolism of Propafenone.
Lidocaine-d4 Acetate: A deuterated form of Lidocaine used in similar pharmacokinetic studies.
The uniqueness of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] lies in its specific deuterium labeling, which provides distinct advantages in analytical studies, such as improved signal-to-noise ratio in mass spectrometry .
Eigenschaften
CAS-Nummer |
1276197-21-7 |
|---|---|
Molekularformel |
C19H24F6N2O5 |
Molekulargewicht |
478.425 |
IUPAC-Name |
acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2; |
InChI-Schlüssel |
RKXNZRPQSOPPRN-PQDNHERISA-N |
SMILES |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Synonyme |
N-(2-Piperidylmethyl)-2,5-bis-(2,2,2-trifluoroethoxy)benzamide Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)





![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)


